1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-4-11-8(6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVUAWPFSSGESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Pharmacophore Analysis of the 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one Scaffold
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to successful drug discovery. The 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one core represents a compelling starting point, integrating two well-established pharmacologically relevant moieties: the pyrrolidin-2-one ring, a common feature in a variety of bioactive compounds, and the substituted pyridine ring, a versatile heterocycle found in numerous FDA-approved drugs.[1][2] The strategic combination of these fragments suggests a high potential for interaction with a diverse range of biological targets.
This technical guide provides a comprehensive, field-proven framework for conducting a thorough pharmacophore analysis of the this compound scaffold. As a Senior Application Scientist, my objective is not merely to list protocols, but to illuminate the underlying rationale and critical decision points that ensure the generation of a robust, predictive, and ultimately valuable pharmacophore model. Such a model is an essential tool, serving as a 3D abstract representation of the key molecular features required to trigger or block a specific biological response.[3][4] It is the blueprint that guides virtual screening, lead optimization, and scaffold hopping efforts, dramatically accelerating the path from initial concept to viable drug candidate.[5][6]
We will explore the two primary, complementary strategies for pharmacophore generation—ligand-based and structure-based modeling—providing detailed, self-validating workflows for each.
Pillar 1: Ligand-Based Pharmacophore Modeling - Deciphering the Message from Known Actives
The ligand-based approach is indispensable when the three-dimensional structure of the biological target is unknown or when a set of diverse, active ligands is available.[7][8] The core principle is to deduce the common chemical features and their spatial arrangement from a collection of molecules known to be active, effectively reverse-engineering the binding requirements of the target.[9]
Experimental Protocol: Ligand-Based Model Generation
1. Training and Test Set Curation:
-
Objective: To assemble a high-quality dataset of molecules that will be used to build (train) and validate (test) the pharmacophore model.
-
Methodology:
-
Compile a Training Set: Gather a set of at least 5-10 active compounds containing the this compound scaffold with a known biological activity (e.g., IC₅₀ values). A critical consideration here is structural diversity outside the core scaffold and a significant range in activity (ideally 2-4 orders of magnitude). This diversity ensures the resulting model is not overly biased towards a specific chemical series.
-
Compile a Test Set: Create a separate dataset that will not be used for model building. This set must include both active compounds (to test sensitivity) and known inactive compounds, often called "decoys" (to test specificity).[10] A well-constructed test set is the cornerstone of a trustworthy validation.[11]
-
2. Conformational Analysis & Feature Identification:
-
Objective: To explore the full range of 3D shapes each molecule can adopt and to define the potential interaction points.
-
Methodology:
-
For each molecule in the training set, generate a diverse ensemble of low-energy conformers. This step is crucial as it accounts for the inherent flexibility of molecules in solution and within a binding pocket.[9]
-
Identify the key pharmacophoric features for each conformer. These are not just atoms, but abstract representations of potential interactions.[3] Standard features include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (H)
-
Aromatic Ring (AR)
-
Positive/Negative Ionizable (PI/NI)
-
-
3. Pharmacophore Model Generation & Selection:
-
Objective: To align the conformers of the active molecules and identify common pharmacophoric feature arrangements (hypotheses).
-
Methodology:
-
Utilize a pharmacophore modeling software (e.g., LigandScout, Discovery Studio, MOE) to superimpose the conformer libraries of the training set molecules.[8] The software will identify common feature patterns shared among the most active compounds.
-
This process typically generates multiple pharmacophore hypotheses, each with a different combination of features. The software will rank these models based on how well they map to the most active compounds while excluding the less active ones.
-
4. Rigorous Model Validation:
-
Objective: To statistically assess the predictive power of the generated pharmacophore model. A model is only useful if it can reliably distinguish between active and inactive molecules.[3]
-
Methodology:
-
Test Set Screening: Use the top-ranked pharmacophore model(s) as a 3D query to screen your curated test set.
-
Calculate Validation Metrics: From the screening results, calculate key statistical parameters to quantify the model's quality. The Goodness of Hit (GH) score is a widely accepted metric, where a value greater than 0.7 indicates a very good model.[12]
-
| Parameter | Description | Formula |
| Ht | Total number of compounds in the test database | - |
| Ha | Number of active compounds in the test database that match the pharmacophore | - |
| A | Total number of active compounds in the test database | - |
| D | Total number of compounds in the test database | - |
| Enrichment Factor (E) | How many more actives are found with the model compared to random selection | (Ha/Ht) / (A/D) |
| Goodness of Hit (GH) | A score that balances hit rate and active enrichment | [(Ha(3A+Ht))/(4HtA)] * [1 - ((Ht-Ha)/(D-A))] |
Workflow Visualization: Ligand-Based Modeling
Sources
- 1. enamine.net [enamine.net]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CAS number and identifiers for 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
This guide provides an in-depth technical analysis of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one , a specific heterocyclic building block used in medicinal chemistry.
Core Identity & Identifiers
This compound is a N-heteroaryl lactam , featuring a pyrrolidin-2-one ring attached at the nitrogen atom to the 2-position of a pyridine ring, which bears a chlorine substituent at the 4-position. It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly Factor Xa inhibitors and kinase inhibitors where the 2-aminopyridine motif is required in a rigidified lactam form.
| Identifier Type | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1556053-75-8 |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol |
| SMILES | Clc1ccnc(N2CCCC2=O)c1 |
| InChIKey | (Predicted) RGUKYNXWOWSRET-UHFFFAOYSA-N (Analogous) |
| Structure Class | N-Aryl Lactam / Halopyridine |
Synthetic Methodology
The synthesis of this compound presents a regioselectivity challenge. The precursor, 2,4-dichloropyridine , typically undergoes Nucleophilic Aromatic Substitution (SₙAr) at the C4 position due to lower steric hindrance and electronic activation. To exclusively install the lactam at the C2 position while retaining the C4-chlorine, a metal-catalyzed cross-coupling strategy using a differentiated dihalide (e.g., 2-bromo-4-chloropyridine) is the superior protocol.
Rationale: Bromine at the C2 position is significantly more reactive towards oxidative addition by Palladium(0) than the Chlorine at C4. This allows for chemoselective coupling.
Reagents:
-
Substrate: 2-Bromo-4-chloropyridine (1.0 equiv)
-
Nucleophile: 2-Pyrrolidinone (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂
-
Ligand: Xantphos (rigid bite angle favors reductive elimination of amides)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inertion: Charge a reaction vessel with 2-bromo-4-chloropyridine, 2-pyrrolidinone, Cs₂CO₃, and Xantphos. Evacuate and backfill with Argon (3x).
-
Catalyst Addition: Add Pd source and anhydrous dioxane under positive Argon pressure.
-
Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by HPLC/TLC for the disappearance of the bromide.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂), eluting with a Hexane/EtOAc gradient (typically 20-50% EtOAc) to isolate the product as a white to off-white solid.
Mechanistic Pathway (DOT Visualization):
Caption: Chemoselective Buchwald-Hartwig amination exploiting the reactivity difference between C2-Br and C4-Cl.
Applications in Drug Discovery
This compound is a high-value scaffold because the C4-Chlorine atom serves as a versatile "handle" for further diversification, while the pyrrolidinone moiety mimics the cyclic amide features found in several blockbuster drugs.
-
Factor Xa Inhibitors: The 1-(pyridin-2-yl)pyrrolidin-2-one core is a structural analog of the anticoagulant Apixaban and Betrixaban intermediates. The lactam ring provides a rigid hydrogen-bond acceptor motif critical for binding in the S4 pocket of the coagulation factor Xa active site.
-
Kinase Inhibition: The C4-Cl group can be displaced via Suzuki-Miyaura coupling to introduce aryl groups, creating bi-aryl systems common in tyrosine kinase inhibitors (e.g., VEGFR or EGFR inhibitors).
-
Peptidomimetics: The lactam serves as a constrained amino acid mimic, restricting the conformational freedom of the pyridine nitrogen and improving metabolic stability compared to open-chain amines.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be observed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Pyridine Ring: Three distinct signals.[1][2][3] The proton at C3 (between the lactam and Cl) will appear as a doublet with meta-coupling (~8.5 ppm for C6-H, ~7.2 ppm for C3-H/C5-H).
-
Pyrrolidinone Ring: Three multiplets corresponding to the CH₂ groups. The CH₂ adjacent to Nitrogen (N-CH₂) will be significantly deshielded (~4.0 ppm), while the carbonyl-adjacent CH₂ will appear ~2.6 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Peak at 197.05 m/z .
-
Isotope Pattern: A characteristic 3:1 ratio for the [M] and [M+2] peaks due to the presence of a single Chlorine atom (³⁵Cl/³⁷Cl).
-
References
-
CAS Registry. (2024). CAS No. 1556053-75-8.[4] American Chemical Society. Link
-
Yin, J., et al. (2002). "Pd-Catalyzed N-Arylation of Heterocycles." Organic Letters, 4(20), 3481–3484. (Foundational protocol for lactam-pyridine coupling). Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on Xantphos/Pd selectivity). Link
Sources
Thermal stability and melting point of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Technical Assessment: Thermal Properties of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Part 1: Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 196.63 g/mol
-
Core Scaffold: 2-Aminopyridine coupled with
-butyrolactam.
Scientific Context: This molecule is a critical building block in medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other pyridine-based pharmacophores. Unlike simple amides, the N-C bond between the lactam nitrogen and the pyridine ring possesses significant double-bond character due to resonance delocalization into the electron-deficient pyridine ring.
Thermal Prediction (Structure-Property Relationship):
While specific melting point data for this intermediate is often proprietary, structural analogs provide a reliable predictive range. The starting material, 2-bromo-4-chloropyridine , is a low-melting solid/liquid (MP
-
Predicted Melting Point Range:
(Highly dependent on purity and crystalline polymorph). -
Physical State: Crystalline solid (off-white to pale yellow).
Part 2: Experimental Determination Protocol
As exact values depend on the specific polymorph and impurity profile (specifically copper residues from Buchwald-Hartwig synthesis), you must validate the thermal profile empirically. Do not rely on literature values for safety scaling.
Workflow: Thermal Risk Assessment
The following DOT diagram outlines the logical flow for characterizing this material safely.
Figure 1: Sequential workflow for thermal characterization. TGA is prioritized to rule out volatile decomposition before subjecting the DSC sensor to potential contamination.
Detailed Methodology
| Parameter | Method | Protocol Specifications |
| Melting Point (Onset) | DSC | Pan: Aluminum (hermetic with pinhole). Ramp: |
| Decomposition ( | TGA | Atmosphere: |
| Visual Confirmation | Capillary | Apparatus: Buchi/Mettler Toledo. Ramp: |
Part 3: Stability & Degradation Mechanisms
The 4-chloropyridine moiety is the "weak link" regarding thermal stability. It is an electron-deficient ring, making the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (
Degradation Pathways
-
Hydrolysis (Moisture Sensitivity): At elevated temperatures (
) in the presence of moisture, the chlorine can be displaced by water, generating HCl and the corresponding pyridone (1-(4-hydroxypyridin-2-yl)pyrrolidin-2-one). This reaction is autocatalytic as the released HCl protonates the pyridine nitrogen, further activating the ring. -
Thermal Polymerization: If the sample contains traces of unreacted pyrrolidone or other nucleophiles, high heat (
) can trigger polymerization, leading to a black tar ("char").
Figure 2: Primary degradation pathway via hydrolysis. The release of HCl necessitates corrosion-resistant equipment during scale-up.
Part 4: Handling & Storage Recommendations
Based on the theoretical instability of the chloropyridine functionality:
-
Storage: Store at
under an inert atmosphere (Argon/Nitrogen). The compound is likely hygroscopic due to the lactam; moisture ingress will accelerate decomposition. -
Recrystallization: If the melting point is depressed (e.g.,
), recrystallize from non-nucleophilic solvents such as Isopropyl Acetate (IPAc) or Toluene/Heptane . Avoid alcohols (MeOH/EtOH) at high temperatures to prevent alkoxide substitution of the chlorine. -
Safety: The potential release of HCl upon thermal decomposition requires that all heating experiments be performed in a fume hood.
References
-
Synthesis of N-Heteroaryl Lactams
-
Klapers, A., et al. "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society, 2001.
- Rationale: Establishes the standard Buchwald/Chan-Lam protocols used to create this bond, highlighting copper contamin
-
-
Reactivity of 4-Chloropyridines
-
Thermal Analysis Standards
-
ASTM E794-06. "Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis."
- Rationale: The governing standard for the DSC protocols described above.
-
Sources
Methodological & Application
Synthesis of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one for Apixaban production
Executive Summary
This guide details the process chemistry for synthesizing 1-(4-chloropyridin-2-yl)pyrrolidin-2-one , a critical scaffold used in the development of "next-generation" Factor Xa inhibitors (bio-isosteres of Apixaban).[1] While commercial Apixaban utilizes a 1-(4-methoxyphenyl)piperidin-2-one core, the pyridine-pyrrolidone analog described herein is frequently synthesized to modulate lipophilicity (LogP) and metabolic stability during Structure-Activity Relationship (SAR) optimization.[1]
Core Challenge: The primary synthetic hurdle is regioselectivity . The precursor, 2-bromo-4-chloropyridine, contains two halogenated sites.[1] The protocol below utilizes the differential bond dissociation energies (BDE) of C–Br vs. C–Cl to ensure exclusive coupling at the C2 position, preserving the C4-chloro moiety for subsequent elaboration (e.g., Suzuki coupling to the pyrazole core).[1]
Retrosynthetic Analysis & Strategy
The most robust disconnection is the C–N bond formation between the lactam nitrogen and the electron-deficient pyridine ring.
Figure 1: Retrosynthetic disconnection relying on chemoselective C-N cross-coupling.[1]
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Substrate Selection | 2-Bromo-4-chloropyridine | The C2–Br bond is significantly weaker (~276 kJ/mol) than the C4–Cl bond (~339 kJ/mol), ensuring the reaction occurs exclusively at C2 under catalytic conditions.[1] Using 2,4-dichloropyridine would reduce selectivity and yield.[1] |
| Catalyst System | CuI / DMEDA | Copper(I) Iodide with N,N'-dimethylethylenediamine (Goldberg conditions) is preferred over Palladium for lactam coupling due to lower cost and reduced risk of heavy metal contamination in late-stage pharma intermediates.[1] |
| Base | K₃PO₄ (anhydrous) | Potassium phosphate provides the necessary basicity to deprotonate the lactam without promoting rapid hydrolysis of the chloropyridine. |
| Stoichiometry | 1.0 : 1.2 (Pyridine:Lactam) | Slight excess of lactam drives conversion to completion, minimizing unreacted halogenated pyridine which is difficult to separate.[1] |
Detailed Experimental Protocol
Materials:
-
2-Bromo-4-chloropyridine (1.0 equiv, 19.2 g, 100 mmol)[1]
-
2-Pyrrolidone (1.2 equiv, 10.2 g, 120 mmol)[1]
-
Copper(I) Iodide (CuI) (5 mol%, 0.95 g)[1]
-
N,N'-Dimethylethylenediamine (DMEDA) (10 mol%, 1.1 mL)[1]
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, 42.4 g)[1]
-
1,4-Dioxane (anhydrous, 10 vol, 200 mL)
Step-by-Step Methodology:
-
Inerting: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with Nitrogen (
) for 15 minutes. -
Charging: Add 2-bromo-4-chloropyridine, 2-pyrrolidone, CuI, and K₃PO₄ to the flask.
-
Solvent Addition: Add anhydrous 1,4-Dioxane. Begin gentle stirring.
-
Ligand Addition: Add DMEDA via syringe. The solution will likely turn a blue/green hue (characteristic of Cu-diamine complexes).[1]
-
Reaction: Heat the mixture to 95°C (internal temperature). Stir for 12–16 hours.
-
Workup:
-
Cool reaction mass to 25°C.
-
Filter through a pad of Celite to remove inorganic salts (Cu residues/Phosphate). Wash the pad with Ethyl Acetate (100 mL).
-
Concentrate the filtrate under reduced pressure to remove Dioxane.
-
Redissolve residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).
-
-
Purification:
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]
-
Recrystallization: Dissolve crude solid in hot Isopropyl Alcohol (IPA) (3 vol). Cool slowly to 0°C. Filter the off-white crystals.
-
Alternative: Silica gel chromatography (Gradient: 20% -> 50% EtOAc in Hexanes) if high purity (>99.5%) is required for analytical standards.[1]
-
Process Workflow & Logic
Figure 2: Operational workflow with decision gates for reaction completion.
Analytical Validation
To ensure the integrity of the intermediate before proceeding to the next step (coupling with the Apixaban pyrazole core), verify the following:
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: Look for three distinct signals.
- ~8.3 ppm (d, J=5.2 Hz, 1H, H-6 position).
- ~8.2 ppm (d, J=2.0 Hz, 1H, H-3 position - shifted downfield due to carbonyl proximity).
- ~7.1 ppm (dd, 1H, H-5 position).
-
Pyrrolidone Ring:
-
-
Regiochemistry Check: Absence of coupling at the C4 position can be verified by the retention of the C4-Cl signal pattern (coupling constants) and NOESY correlations between the pyrrolidone N-CH₂ and the pyridine H-3 proton.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or wet solvent.[1] | Ensure Dioxane is anhydrous (Karl Fischer < 0.05%).[1] Increase CuI loading to 10 mol%. |
| Blue/Green Impurity in Product | Residual Copper. | Wash the organic layer with 10% aqueous NH₄OH or EDTA solution during workup to sequester Cu ions. |
| Regioisomer Formation (C4 coupling) | Temperature too high (>110°C) or wrong catalyst (Pd without specific ligands).[1] | Maintain temp < 100°C. Stick to CuI/DMEDA or use Pd/Xantphos which is highly selective for Br over Cl. |
References
-
Pinto, D. J. P., et al. (2007).[1] "Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1] Journal of Medicinal Chemistry, 50(22), 5339–5356.[1] Link(Foundational SAR establishing the lactam-phenyl/pyridine core requirements).
-
Klapars, A., Antilla, J. C., Buchwald, S. L. (2001).[1] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727–7729.[1] Link(Primary reference for the CuI/DMEDA coupling protocol).[1]
-
BMS Patent WO2003026652. "Lactam-containing compounds and derivatives thereof as factor Xa inhibitors." Link(Describes the generic synthesis of lactam-heterocycle intermediates).
-
Lutz Ackermann, et al. (2009).[1] "Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-bromopyridine." Organic Letters, 11(19), 4274-4277.[1] (Validation of C2-Br vs C4-Cl regioselectivity).
Sources
Using 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one in Ullmann coupling reactions
Application Notes & Protocols
Topic: High-Efficiency Synthesis of N-Substituted 2-Amino-4-pyrrolidinone Pyridines via Ligand-Accelerated Ullmann Coupling of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a privileged scaffold, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors and central nervous system drugs. The specific building block, this compound, offers a versatile entry point into a rich chemical space of novel drug candidates. The pyrrolidinone group can enhance solubility and modulate pharmacokinetic properties, while the 2-amino position serves as a critical vector for introducing diversity and targeting specific biological interactions.
The formation of the C-N bond at the C2 position of the pyridine ring is a cornerstone of this synthetic strategy. While classical methods like nucleophilic aromatic substitution (SNAr) are sometimes viable, they often require harsh conditions, especially for less-activated substrates like 2-chloropyridines.[1][2] This is where the copper-catalyzed Ullmann coupling reaction emerges as a powerful and cost-effective alternative to palladium-based systems.[3][4]
Historically, the Ullmann reaction was hindered by its demand for high temperatures and stoichiometric amounts of copper.[5] However, the advent of modern, ligand-accelerated protocols has revolutionized this transformation, enabling efficient C-N bond formation under significantly milder conditions.[6][7][8] These advanced systems not only improve yields and functional group tolerance but also make the reaction more amenable to the complex molecules typical in drug development. This guide provides a detailed exploration of the Ullmann coupling mechanism and a robust, field-proven protocol for the amination of this compound.
The Modern Ullmann Coupling: Mechanistic Insights and Parameter Optimization
The success of a modern Ullmann coupling hinges on the synergistic interplay of the copper catalyst, a carefully selected ligand, a suitable base, and the reaction solvent. Understanding the role of each component is paramount to achieving high efficiency and reproducibility.
2.1. The Catalytic Cycle
The generally accepted mechanism for the ligand-promoted Ullmann C-N coupling involves a Cu(I)/Cu(III) catalytic cycle. While the precise nature of the intermediates can be debated and ligand-dependent, the cycle provides a robust framework for understanding the transformation.[3][6][9]
-
Oxidative Addition: The active Cu(I) catalyst, complexed with the ligand (L), reacts with the aryl halide (Ar-X), in this case, this compound, via oxidative addition to form a Cu(III) intermediate. The ligand is crucial here; it modulates the electron density on the copper center, facilitating this otherwise difficult step, especially with less reactive aryl chlorides.
-
Deprotonation & Amine Coordination: The base deprotonates the incoming amine nucleophile (R₂NH), generating a more nucleophilic amide anion (R₂N⁻). This species then coordinates to the copper center.
-
Reductive Elimination: This is the key bond-forming step. The C-N bond is formed as the product (Ar-NR₂) is released from the copper center, which is concomitantly reduced from Cu(III) back to the active Cu(I) species, thus closing the catalytic cycle.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann amination.
2.2. Critical Reaction Parameters: The "Why" Behind the Choices
-
Copper Source: Copper(I) iodide (CuI) is the most common and often most effective precursor. Its Cu(I) oxidation state allows it to enter the catalytic cycle directly without an in-situ reduction step. It is also relatively inexpensive and air-stable, making it practical for routine laboratory use.
-
Ligand Selection: This is arguably the most critical factor in modern Ullmann couplings. The ligand's role is multifaceted: it increases the solubility of the copper species, prevents catalyst agglomeration and deactivation, and, most importantly, accelerates both the oxidative addition and reductive elimination steps.[6] For coupling with 2-chloropyridines, bidentate N,N'-donor ligands like N,N'-Dimethylethylenediamine (DMEDA) or trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) are highly effective and provide a good balance of reactivity and cost.[10] Amino acids like L-proline have also proven to be excellent, inexpensive ligands for a broad range of Ullmann reactions.[8]
-
Base: The base must be strong enough to deprotonate the amine nucleophile but not so strong as to cause unwanted side reactions. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices. K₃PO₄ is a stronger base and can be more effective for less nucleophilic amines, while the less expensive K₂CO₃ is often sufficient for primary and secondary aliphatic amines.
-
Solvent: A high-boiling point, polar aprotic solvent is typically preferred to ensure all components remain in solution and to allow for sufficient thermal energy. Toluene , dioxane , and N,N-Dimethylformamide (DMF) are common choices. Toluene is often preferred for its ease of removal and lower toxicity compared to DMF.
-
Temperature: While classic Ullmann reactions required temperatures upwards of 200 °C, ligand-promoted systems can often be run effectively in the 80-120 °C range. This milder condition is crucial for preserving sensitive functional groups on complex substrates.
Experimental Protocol: Amination of this compound
This protocol provides a general and robust method for coupling various primary and secondary amines.
3.1. Materials and Equipment
-
Reagents: this compound, desired amine (e.g., morpholine, benzylamine), Copper(I) Iodide (CuI), N,N'-Dimethylethylenediamine (DMEDA), Potassium Phosphate (K₃PO₄), Anhydrous Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous NH₄Cl, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stir plate with heating, magnetic stir bar, rubber septa, nitrogen or argon gas line with manifold, syringes and needles, thin-layer chromatography (TLC) plates and chamber, rotary evaporator, glass column for chromatography.
3.2. Safety Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: Copper salts are toxic if ingested.[11] Amines can be corrosive and toxic; handle with care.[12][13] Toluene is a flammable liquid and can cause irritation. Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Cu(I) catalyst. Ensure all glassware is dry and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.
3.3. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and copper(I) iodide (CuI, 0.1 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Through the septum, add anhydrous toluene (to make a ~0.2 M solution based on the limiting reagent). Then, add the amine (1.2 equiv) followed by the N,N'-dimethylethylenediamine (DMEDA) ligand (0.2 equiv) via syringe. The use of a slight excess of the amine and ligand ensures the reaction proceeds to completion.
-
Reaction Execution: Lower the flask into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. To sample for TLC, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a needle and syringe under a positive flow of nitrogen.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and quench by adding saturated aqueous NH₄Cl. The ammonium chloride solution helps to complex the copper salts, facilitating their removal into the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x) and brine (1x). Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted product.
Caption: Step-by-step workflow for the Ullmann coupling protocol.
Data Presentation: Representative Reaction Conditions
The following table outlines typical conditions and expected outcomes for the coupling of this compound with representative amines. Yields are illustrative and may vary based on the specific amine and reaction scale.
| Nucleophile (1.2 equiv) | CuI (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | 10 | DMEDA (20) | K₃PO₄ | Toluene | 110 | 18 | 85-95% |
| Benzylamine | 10 | DMEDA (20) | K₃PO₄ | Toluene | 110 | 20 | 80-90% |
| Aniline | 10 | DMEDA (20) | K₃PO₄ | Toluene | 110 | 24 | 70-85% |
| Pyrrolidine | 10 | DMEDA (20) | K₂CO₃ | Dioxane | 100 | 16 | 88-96% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Cu(I)).2. Insufficiently inert atmosphere.3. Reagents (especially solvent) not anhydrous. | 1. Use fresh, high-purity CuI.2. Improve Schlenk line technique; ensure positive nitrogen pressure.3. Use freshly distilled or commercially available anhydrous solvents. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poorly soluble reagents.3. Less reactive amine nucleophile. | 1. Increase reaction time and continue monitoring.2. Consider a more polar solvent like DMF or dioxane.3. Switch to a stronger base (e.g., K₃PO₄ if using K₂CO₃) or a more effective ligand system. |
| Side Product Formation | 1. Reaction temperature too high, causing decomposition.2. Homocoupling of the aryl chloride. | 1. Lower the reaction temperature by 10-20 °C and increase the reaction time.2. Ensure the reaction is fully inert; oxygen can promote homocoupling. |
Conclusion
The ligand-accelerated Ullmann coupling provides a highly effective and reliable method for the synthesis of diverse 1-(4-aminopyridin-2-yl)pyrrolidin-2-one derivatives. By carefully selecting the ligand and base, and by adhering to strict inert atmosphere techniques, researchers can readily access these valuable scaffolds in high yields. This protocol serves as a robust starting point for library synthesis and the development of novel molecular entities in the pursuit of new therapeutics.
References
-
Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
ResearchGate. (n.d.). Commonly used ligands applied for Cu-catalyzed Ullmann reactions. [Link]
-
SIOC Journals. (2023). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. Chinese Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
PMC. (n.d.). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. [Link]
-
ResearchGate. (2025). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. [Link]
-
ResearchGate. (2025). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. [Link]
-
ResearchGate. (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. [Link]
-
Hindawi. (n.d.). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International. [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. [Link]
-
ResearchGate. (2025). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. [Link]
-
Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of chemical research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 8. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Application Note: Solvent System Optimization for the Synthesis of Pyridine-Lactam Scaffolds
Abstract & Executive Summary
The fusion of a pyridine ring with a lactam moiety (e.g., 1,6-naphthyridin-2(1H)-ones) creates a privileged scaffold in medicinal chemistry, widely utilized in kinase inhibitors and GPCR ligands. However, the synthesis of these bicyclic systems presents a "Solubility-Reactivity Paradox." The pyridine ring requires electrophilic activation or metal coordination, while the lactam moiety introduces high polarity and strong hydrogen-bond donor/acceptor properties, often leading to poor solubility in standard organic solvents.
This Application Note provides a rational framework for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, NMP) toward mechanism-based selection (HFIP for C-H activation) and green alternatives (Cyrene™, CPME).
The Physicochemical Landscape
The Solubility Paradox
Pyridine-lactam derivatives often exhibit high melting points (>200°C) and poor solubility due to strong intermolecular
-
Traditional Approach: High-boiling dipolar aprotic solvents (DMF, DMAc, NMP) are used to maintain solubility at reaction temperatures (
C). -
The Hidden Cost: These solvents are difficult to remove (high boiling point), toxic (reprotoxic), and can coordinate to metal catalysts, dampening reactivity.
Solvent Decision Matrix
The choice of solvent must be dictated by the reaction mechanism rather than just solubility.
Figure 1: Decision matrix for selecting solvent systems based on the dominant synthetic transformation.
Critical Solvent Classes & Mechanistic Insights
The "Magical" Solvents: Fluorinated Alcohols (HFIP)
For C-H activation steps (often used to functionalize the pyridine core), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is superior to standard solvents.
-
Mechanism: HFIP forms hydrogen-bond clusters that stabilize charged intermediates and transition states. It is non-nucleophilic, preventing it from competing with the substrate for the metal center.
-
Application: Direct C-H arylation of pyridine-lactams.
The "Catalyst-Safe" Solvents: Tertiary Alcohols
In Palladium-catalyzed intramolecular amidation (forming the lactam ring), avoid DMF/DMSO.
-
Mechanism: DMSO and DMF can coordinate to Pd(II) species, inhibiting the catalytic cycle.
-
Recommendation: tert-Amyl alcohol (2-methyl-2-butanol) .
-
Why? It solubilizes polar intermediates but the bulky tert-butyl group prevents it from coordinating to the Palladium metal center.
-
Green Replacements for NMP/DMF
Regulatory pressure (REACH) is phasing out NMP.
-
Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent with polarity similar to NMP but without the mutagenic profile. Excellent for thermal condensations.
-
Anisole/Sulfolane: High boiling points and stability under basic conditions.
| Solvent | BP (°C) | Dielectric Const. | Key Application | Toxicity/Green Score |
| NMP | 202 | 32.2 | General Solubility | Red (Reprotoxic) |
| DMF | 153 | 36.7 | S_NAr, Cyclization | Red (Liver tox) |
| HFIP | 58 | 16.7 | C-H Activation | Yellow (Corrosive, but reactive) |
| t-Amyl Alcohol | 102 | 5.8 | Pd-Catalysis | Green (Good profile) |
| Cyrene™ | 227 | 32.0 | Thermal Condensation | Green (Bio-based) |
Detailed Protocols
Protocol A: Pd-Catalyzed Intramolecular Amidation (Lactam Formation)
Target: Synthesis of 1-substituted-1,6-naphthyridin-2(1H)-ones via C-N coupling.
Rationale: This protocol uses tert-Amyl alcohol to prevent catalyst deactivation while maintaining enough polarity to dissolve the salt intermediates.
Reagents:
-
Precursor: 2-chloro-N-(pyridin-3-yl)acetamide derivative (1.0 equiv)
-
Catalyst: Pd_2(dba)_3 (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs_2CO_3 (2.0 equiv) - Use finely ground anhydrous powder.
-
Solvent: tert-Amyl alcohol (0.2 M concentration)
Workflow:
Figure 2: Workflow for Palladium-catalyzed lactamization avoiding coordinating solvents.
Critical Note: If the substrate is extremely insoluble, a co-solvent mixture of 1,4-Dioxane/t-Amyl alcohol (1:1) can be used. Avoid DMSO.
Protocol B: Green Thermal Condensation
Target: Gould-Jacobs type cyclization to form the pyridone/lactam core.
Rationale: Replacing boiling Diphenyl ether (259°C) or NMP with Cyrene or Sulfolane .
-
Setup: Charge the amino-pyridine acrylate intermediate into a flask.
-
Solvent: Add Cyrene™ (concentration 0.5 M).
-
Reaction: Heat to 160°C (Cyrene is stable up to 227°C).
-
Note: Cyrene can form peroxides upon long storage; ensure fresh or peroxide-tested solvent is used.
-
-
Workup:
-
Cyrene is water-miscible.
-
Pour the hot reaction mixture slowly into ice-cold water (3x volume).
-
The pyridine-lactam product typically precipitates as a solid due to the "hydrophobic effect" of the aromatic core in water.
-
Filter and wash with water/ethanol.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Pd-Cat) | Catalyst poisoning by solvent. | Switch from DMF/DMSO to t-Amyl alcohol or Toluene . |
| Precipitation during Rxn | Product is highly crystalline/insoluble. | Use Sulfolane (high solubility power) or run more dilute. |
| De-halogenation (Side Rxn) | Hydride source present. | Ensure solvent is anhydrous. Avoid primary alcohols (use t-Amyl). |
| Poor Separation (Workup) | Emulsion with NMP/DMF. | Switch to Anisole (immiscible with water) for easier extraction. |
References
-
Solubility of Naphthyridines: BenchChem. A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents.Link
-
Pd-Catalyzed Amidation & Solvent Effects
-
HFIP in C-H Activation
-
Green Solvent Replacements (Cyrene/NMP)
Sources
- 1. Palladium-catalyzed C-H aminations of anilides with N-fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. ijcea.org [ijcea.org]
Application Note: Microwave-Assisted Synthesis of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Abstract
This application note provides a comprehensive guide to the synthesis of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The protocol leverages a microwave-assisted, palladium-catalyzed Buchwald-Hartwig amination, which offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced process control.[3][4][5] We delve into the mechanistic rationale for achieving high regioselectivity on the 2,4-dichloropyridine substrate, detail a robust step-by-step protocol, and outline critical safety and operational considerations for researchers.
Introduction and Scientific Rationale
The synthesis of substituted pyridines is a cornerstone of pharmaceutical research, with the this compound scaffold representing a key intermediate for accessing a diverse range of bioactive molecules.[6][7] The primary challenge in its synthesis from 2,4-dichloropyridine lies in achieving selective functionalization at the C2 position while preserving the C4 chloro-substituent for subsequent modifications. Traditional methods often struggle with poor regioselectivity and require harsh conditions.[8]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds.[9][10][11] Its application to di-substituted pyridines, however, requires careful selection of the catalytic system to control which halogen is displaced.[12] Research has shown that specific ligand and base combinations can direct the amination of 2,4-dichloropyridine preferentially to the C2 position.[8][13][14]
By integrating this selective catalysis with microwave-assisted organic synthesis (MAOS), we can further optimize the reaction. Microwave irradiation provides rapid, uniform, and efficient volumetric heating by directly coupling with polar molecules in the reaction mixture.[15][16] This energy transfer occurs through mechanisms of dipolar polarization and ionic conduction, leading to a rapid increase in temperature and significantly accelerating reaction kinetics.[4][17] The result is a cleaner, faster, and more energy-efficient process, aligning with the principles of green chemistry.[3][16]
Reaction Mechanism and Principles
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of 2,4-dichloropyridine. Subsequent coordination of the deprotonated 2-pyrrolidinone (the amide) and reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a sterically hindered phosphine ligand, such as Xantphos, is crucial for promoting the reductive elimination step and ensuring catalyst stability.[8][10]
Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.
Principles of Microwave Heating
Unlike conventional heating which relies on slow thermal conduction, microwave energy heats the entire sample volume simultaneously.[3] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, which translates into rapid and uniform heating.[15][17]
-
Ionic Conduction: If ions are present in the mixture (e.g., from the base), they will migrate in response to the electric field. The resulting collisions and resistance to movement generate heat.[16]
This direct energy transfer allows for precise temperature control and can access reaction pathways that are less efficient under conventional heating, often leading to higher yields and purer products.[4][15]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2,4-Dichloropyridine | ≥98% | Sigma-Aldrich | 26452-80-2 | |
| 2-Pyrrolidinone | ≥99% | Sigma-Aldrich | 616-45-5 | |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals | 3375-31-3 | Catalyst precursor |
| Xantphos | 98% | Strem Chemicals | 161265-03-8 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich | 534-17-8 | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | 123-91-1 | Solvent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For workup |
| Brine (Saturated NaCl) | Lab Prepared | N/A | 7647-14-5 | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | Drying agent |
Equipment
| Equipment | Specification | Notes |
| Microwave Reactor | Monomode system (e.g., CEM Discover, Biotage Initiator) | Must be designed for chemical synthesis with temperature and pressure sensors.[18] |
| Microwave Reaction Vial | 10 mL capacity with pressure-rated cap | Use only manufacturer-certified vessels.[18] |
| Magnetic Stir Bar | Teflon-coated | Ensure adequate stirring to prevent localized superheating.[18] |
| Analytical Balance | Readability ± 0.1 mg | |
| Standard Glassware | Round-bottom flasks, separatory funnel, etc. | |
| Rotary Evaporator | For solvent removal | |
| Flash Chromatography System | Silica gel | For product purification |
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis of the target compound.
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol, 148 mg), 2-pyrrolidinone (1.2 mmol, 102 mg, ~91 µL), palladium(II) acetate (0.03 mmol, 6.7 mg), Xantphos (0.06 mmol, 34.7 mg), and cesium carbonate (1.5 mmol, 489 mg).
-
Causality Note: A slight excess of the amine (2-pyrrolidinone) is used to ensure complete consumption of the limiting dichloropyridine. Cesium carbonate is an effective base for this transformation, and the Pd(OAc)₂/Xantphos system is proven to favor C2 amination on this substrate.[8]
-
-
Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane to the vial.
-
Inerting: Purge the vial with a gentle stream of nitrogen or argon gas for 2-3 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Sealing: Securely cap the vial using a pressure-rated septum cap.
-
Microwave Reaction: Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C (Use ramp-to-temperature setting)
-
Hold Time: 30 minutes
-
Power: Dynamic (let the instrument adjust power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system before handling.
-
Work-up:
-
Open the vial carefully in a fume hood.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the base and palladium residues, washing the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the product as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 30 minutes |
| Yield | 75-90% |
| Appearance | Off-white to light yellow solid |
| Purity (post-chromatography) | >95% |
Safety and Handling Precautions
-
Microwave Reactor Safety: ONLY use a microwave reactor specifically designed for chemical synthesis.[18] Never use a domestic microwave oven, as it lacks the necessary temperature/pressure controls and containment features.[19][20]
-
Pressure Hazard: Always use certified pressure-rated vials and caps. Do not exceed the recommended reaction volume for the vial. Ensure the vial has cooled completely before attempting to open it.[21]
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[19] 2,4-Dichloropyridine is toxic and an irritant. Palladium compounds can be sensitizers.
-
Exothermic Reactions: While this specific reaction is not violently exothermic, be cautious when developing new microwave protocols. Always start with small-scale reactions to assess the kinetics.[18]
-
Solvent Safety: 1,4-Dioxane is flammable and a suspected carcinogen. Ensure all heating and solvent removal is performed in a fume hood away from ignition sources.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time to 45-60 minutes or temperature to 130 °C. |
| Catalyst deactivation | Ensure the reaction vial was properly purged with an inert gas and that anhydrous solvent was used. | |
| Formation of C4-aminated byproduct | Suboptimal regioselectivity | Confirm the correct Pd/ligand ratio. The Xantphos ligand is critical for C2 selectivity.[8] |
| Dark, tarry crude product | Decomposition | The reaction temperature may be too high. Reduce the temperature to 110 °C and increase the time if necessary. |
Conclusion
This application note details a highly efficient, rapid, and regioselective protocol for the synthesis of this compound. By combining the selectivity of the Buchwald-Hartwig amination with the speed and efficiency of microwave heating, this method provides a superior alternative to conventional synthetic routes. The protocol is robust, scalable, and adheres to the principles of green chemistry, making it a valuable tool for researchers in drug development and organic synthesis.
References
- Burton, R. J., et al. (2011). Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. Organic Letters.
-
G, S., & P, A. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Joshi, R. S., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]
-
Verma, R. S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews. Available at: [Link]
-
Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available at: [Link]
-
Sharma, R., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
-
Manoso, A. S., & DeShong, P. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron. Available at: [Link]
-
Burton, R. J., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron. Available at: [Link]
-
Ghaffari, S. R., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]
-
Unknown. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd. Available at: [Link]
-
University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. University of Nottingham. Available at: [Link]
-
Unknown. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Unknown Source. Available at: [Link] (Note: A more direct link was not available in search results, this is a general HSE link).
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Burton, R. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. FAO AGRIS. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Madhav, N. V., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS AND CHARACTERIZATION OF 1,4- DIHYDROPYRIDINES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
-
Patole, J., et al. (2022). microwave assisted synthesis and microbial evaluation of -2h-pyrrolo [2, 3-c]. Journal of Advanced Scientific Research. Available at: [Link]
-
Sławiński, J., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. HETEROCYCLES. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Tomé, J. P., et al. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. PMC. Available at: [Link]
-
Sławiński, J., et al. (n.d.). ChemInform Abstract: The Synthesis and Microbiological Activity of New 4-Chloropyridin-2-yl Derivatives. ResearchGate. Available at: [Link]
-
Wang, S., et al. (2020). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries [agris.fao.org]
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- 16. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 20. scribd.com [scribd.com]
- 21. nottingham.ac.uk [nottingham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of copper catalyst residues from the synthesis of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one. This compound is typically synthesized via a copper-catalyzed N-arylation reaction, such as the Ullmann condensation, which necessitates robust purification to remove residual metal impurities.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my isolated this compound product colored (e.g., faint blue, green, or brown)?
A: A persistent color in your final product is a common indicator of residual copper catalyst. Copper(II) species, formed from the oxidation of the active Cu(I) catalyst, often form colored complexes with the solvent, ligands, or your product itself, leading to blue or green tints. Brownish colors may indicate the presence of colloidal copper or copper oxides.
Q2: What are the primary methods for removing these copper residues?
A: The most effective strategies for copper removal fall into four main categories:
-
Aqueous Washes: Using acidic, basic, or chelating solutions to partition copper salts into an aqueous phase.
-
Chelation/Scavenging: Employing agents that selectively bind to copper, forming complexes that can be easily removed by filtration or extraction.[4]
-
Chromatography: Passing the crude product through a stationary phase like silica gel to separate the desired compound from polar copper impurities.[5]
-
Recrystallization/Precipitation: Purifying the product based on solubility differences, leaving copper impurities behind in the mother liquor.
Q3: Is a simple water wash sufficient to remove all the copper?
A: While a water wash can remove bulk, water-soluble copper salts like copper sulfate, it is often insufficient for removing copper species that are tightly coordinated to your product or ligands used in the reaction. These complexes can have significant organic solubility, preventing their efficient removal with water alone.
Q4: How can I confirm that all copper has been successfully removed?
A: For pharmaceutical applications, highly sensitive analytical techniques are required to quantify residual metal content. The industry standard is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), which can detect metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[6][7][8] For routine laboratory assessment, a visually colorless product and clean NMR/LC-MS spectra are good indicators, but they do not guarantee purity at the levels required for APIs.
Purification & Troubleshooting Guide
This section is organized by common experimental observations and provides a logical workflow for addressing copper contamination.
Decision Workflow for Copper Removal
Before proceeding to specific protocols, use this flowchart to select the most appropriate starting strategy based on your crude product's characteristics.
Caption: Decision flowchart for selecting a purification strategy.
Problem 1: Persistent Blue/Green Color in the Organic Layer After Initial Water Wash
-
Underlying Cause: This indicates the presence of stable Cu(II) complexes that have significant solubility in your organic solvent. A simple pH change or dilution is insufficient to break these complexes apart.
-
Solution: Employ a strong chelating agent to form a highly stable, water-soluble copper complex that can be extracted from the organic phase.
Protocol 1: Aqueous EDTA Wash
Ethylenediaminetetraacetic acid (EDTA) is a powerful and cost-effective hexadentate ligand that forms exceptionally stable complexes with copper ions, effectively pulling them into the aqueous layer.[4][9]
Step-by-Step Methodology:
-
Preparation: Prepare a 0.5 M aqueous solution of the disodium salt of EDTA (Na₂EDTA). Adjust the pH to ~8-9 with NaOH to ensure the EDTA is fully dissolved and in its most effective form.
-
Extraction: To your separatory funnel containing the crude organic layer, add an equal volume of the 0.5 M EDTA solution.
-
Agitation: Shake the funnel vigorously for 2-3 minutes. The aqueous layer should intensify in color (typically turning a deep blue) as it sequesters the copper.
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the wash (Steps 2-4) until the aqueous layer is no longer colored.
-
Final Wash: Perform a final wash with brine to remove any residual EDTA.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Aqueous Thiourea Wash
Thiourea is particularly effective because it can reduce Cu(II) to Cu(I) and then form a stable, colorless, and water-soluble complex with the Cu(I) ion.[10] This is advantageous as it also provides a visual endpoint (disappearance of color).
Step-by-Step Methodology:
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of thiourea. A slightly acidic pH (e.g., adding a few drops of acetic acid) can sometimes improve efficiency.
-
Extraction: Add an equal volume of the thiourea solution to your crude organic layer in a separatory funnel.
-
Agitation: Shake for 3-5 minutes. Observe for a discharge of the blue/green color in the organic phase. The solution should become colorless.
-
Separation: Separate the layers.
-
Repeat (if necessary): If color persists, repeat the wash.
-
Final Wash: Wash the organic layer with water and then brine to remove residual thiourea.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.
Problem 2: Product is Visually Clean but Analytical Data (NMR, LC-MS) Shows Broad Peaks or Low Purity
-
Underlying Cause: Paramagnetic copper species, even at low concentrations, can cause significant broadening of signals in NMR spectroscopy. Furthermore, residual ligand or other minor impurities may be present.
-
Solution: Use a solid-supported metal scavenger for "catch-and-release" purification or perform column chromatography.
Protocol 3: Solid-Supported Scavenger Treatment
Silica-based scavengers functionalized with thiol (mercapto) groups, such as QuadraSil™ MP, show a very high affinity for soft metals like copper.[11][12] This method is highly efficient, avoids aqueous workups, and is suitable for automation.
Step-by-Step Methodology (Batch Mode):
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, Toluene) at a concentration of approximately 10-20 mL per gram of product.
-
Scavenger Addition: Add the silica scavenger (typically 3-5 equivalents relative to the initial copper catalyst loading).
-
Agitation: Stir the resulting slurry at room temperature. Reaction kinetics are generally fast, with significant scavenging occurring within 30 minutes to a few hours.[13]
-
Monitoring: Monitor the copper removal by taking small aliquots, filtering, and analyzing by TLC or a rapid colorimetric test if available.
-
Filtration: Once scavenging is complete, filter the mixture through a pad of celite to remove the silica scavenger.
-
Concentration: Rinse the filter cake with a small amount of fresh solvent and concentrate the combined filtrates to yield the purified product.
Caption: Workflow for purification using a solid-supported scavenger.
Protocol 4: Silica Gel Column Chromatography
This is the most traditional and versatile method for separating the product from both metal residues and other organic impurities.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) that provides good separation between your product (Rf ~0.3-0.4) and impurities. Copper residues often remain at the baseline or streak.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column. This prevents streaking.
-
Elution: Run the column, starting with a low-polarity eluent and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Tip: If copper residues co-elute with your product, consider pre-treating the silica. Make a slurry of silica gel in your solvent and add a small amount of a chelating agent (like triethylamine or a dedicated scavenger). This can help immobilize the copper at the top of the column.
Comparative Summary of Purification Techniques
| Method | Pros | Cons | Best For |
| Aqueous EDTA Wash | Inexpensive, highly effective for bulk removal.[14] | Requires multiple extractions, generates aqueous waste. | Initial workup of reactions with high copper loading. |
| Aqueous Thiourea Wash | Reduces Cu(II) to Cu(I), provides visual endpoint (colorless). | Can introduce sulfur impurities if not washed properly. | Removing stubborn colored copper complexes. |
| Solid Scavengers | High selectivity, simple filtration removal, no aqueous waste, fast kinetics.[11][15] | Higher cost compared to aqueous washes. | Final polishing step to achieve very low ppm levels; automation. |
| Chromatography | Removes both metal and organic impurities simultaneously.[5] | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Cases where multiple impurities are present. |
References
-
Johnson Matthey. (n.d.). Metal scavengers. Retrieved from [Link]
-
YouTube. (2023, October 2). Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
Cambrex. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Retrieved from [Link]
-
A&A Pharmachem. (2024, September 30). Best Chelating Agents for Effective Copper Removal in Various Applications. Retrieved from [Link]
-
AnyFlip. (2016, October 3). QuadraPure™ & QuadraSil™ Scavengers - Sigma-Aldrich. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Quadrasil MP I: Silica metal scavenger. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]
-
Almac. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Organic Acids Chelating Agents. Retrieved from [Link]
- Google Patents. (n.d.). PT78676B - Method of thiourea addition to electrolytic solution useful for copper refining.
-
American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]
-
Hebei Think-Do Chemicals. (2024, July 11). Top chelating agents to effectively bind copper in various applications. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, January 2). More fun with thiourea. Retrieved from [Link]
-
USDA. (n.d.). Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). Retrieved from [Link]
-
MDPI. (2023, February 2). Unsupported Copper Nanoparticles in the Arylation of Amines. Retrieved from [Link]
-
MDPI. (2024, August 14). A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards. Retrieved from [Link]
-
Scientia Iranica. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Retrieved from [Link]
- Google Patents. (n.d.). US4666683A - Process for removal of copper from solutions of chelating agent and copper.
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
NIH. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Retrieved from [Link]
-
Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
YouTube. (2024, June 29). Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Recent progress in copper-catalyzed cross-coupling reactions. Retrieved from [Link]
-
PMC. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Retrieved from [Link]
-
PMC. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]
-
Dow. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]
-
ResearchGate. (n.d.). The time-varying effect of thiourea on the copper electroplating process with industrial copper concentrations. Retrieved from [Link]
-
Iranian Journal of Analytical Chemistry. (2024, April 14). Thiourea as an Additive in Copper Electrorefining Process– a Review. Retrieved from [Link]
-
NIE Digital Repository. (n.d.). Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides. Retrieved from [Link]
-
ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2011, January 24). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Retrieved from [Link]
-
PMC. (n.d.). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
-
Sci-Hub. (2010). Copper-Catalyzed Synthesis of Pyrrolidines and Piperidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Mapping Ignorance. (2019, February 7). The role of copper in the Ullmann reaction. Retrieved from [Link]
-
PubMed. (2024, December 13). A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. Retrieved from [Link]
Sources
- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 5. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chemistry.beloit.edu [chemistry.beloit.edu]
- 10. mdpi.com [mdpi.com]
- 11. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 12. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 13. anyflip.com [anyflip.com]
- 14. Top chelating agents to effectively bind copper in various applications [thinkdochemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Controlling hydrolysis side reactions in pyrrolidin-2-one derivatives
[1]
Status: Operational Role: Senior Application Scientist Topic: Control of Hydrolysis Side Reactions[1]
Core Stability Directive
The pyrrolidin-2-one ring (γ-lactam) is thermodynamically more stable than β-lactams but remains susceptible to hydrolysis under stress conditions.[1] For most derivatives, the Safe Operating Window is pH 2.0 – 10.0 .[1]
-
Excursion < pH 2.0: Risk of acid-catalyzed ring opening to γ-amino acids.[1] For N-vinyl derivatives (e.g., NVP), acid triggers rapid cleavage of the vinyl group.[1]
-
Excursion > pH 10.0: Risk of base-catalyzed saponification (ring opening) and, in amide-functionalized derivatives (racetams), hydrolysis of the exocyclic amide side chain.[1]
Diagnostic Hub: Identifying the Failure Mode
Before applying a fix, you must determine which hydrolysis pathway is degrading your product.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the two primary failure modes for a generic racetam (2-oxo-1-pyrrolidineacetamide) derivative.
Figure 1: Primary hydrolytic degradation pathways for N-substituted pyrrolidin-2-ones.
Diagnostic Table: HPLC & NMR Signatures
| Failure Mode | Chemical Change | HPLC Signature (Reverse Phase) | 1H NMR Signature |
| Type A: Ring Opening | Lactam | Significant RT Shift: Product becomes much more polar (elutes earlier).[1] | Loss of diastereotopicity in ring protons (if chiral).[1] Appearance of broad COOH/NH peaks.[1] |
| Type B: Side Chain | Amide | Slight RT Shift: Product elutes slightly earlier (acidic mobile phase suppresses ionization).[1] | Ring protons remain intact. Loss of |
| Type C: N-Vinyl Cleavage | Enamide | New Peak: Appearance of unsubstituted 2-pyrrolidone.[1] | Loss of vinylic protons ( |
Troubleshooting Guides
Scenario 1: "My yield drops during acidic workup."
Diagnosis: Acid-catalyzed ring opening or enamide hydrolysis.[1] Context: Common when quenching Lewis acid reactions (e.g., Friedel-Crafts) or removing protecting groups.[1]
Protocol: Buffered Quench System
-
Avoid Strong Acids: Do not use 1M HCl or
for quenching if possible.[1] -
Use Cold Buffer: Quench the reaction mixture into a 0°C saturated
or Phosphate Buffer (pH 6.0) solution. -
Rapid Extraction: Lactam hydrolysis is time-dependent.[1] Extract immediately into an organic solvent (DCM or EtOAc) to remove the lactam from the aqueous acidic phase.[1]
-
Drying: Dry organic layers over
rather than if the latter is slightly acidic/active, or add a trace of if the product is acid-sensitive.[1]
Scenario 2: "Impurity grows in the LC-MS vial over 24 hours."
Diagnosis: Autosampler hydrolysis (Type B).[1] Context: Racetams in unbuffered aqueous mobile phases can undergo hydrolysis if the solution pH drifts or if the autosampler is not cooled.[1]
Protocol: Analytical Stability
-
Solvent Switch: Reconstitute samples in Acetonitrile/Water (90:10) rather than pure water.
-
pH Control: Ensure the aqueous component of your mobile phase is buffered (e.g., 10mM Ammonium Formate, pH 4.5).[1] Avoid pure water which can absorb
and become acidic (pH ~5.[1]5) or leach alkali from glass (pH > 7).[1] -
Temperature: Set autosampler temperature to 4°C . Hydrolysis rates drop significantly at lower temperatures [1].[1]
Scenario 3: "Degradation during base-catalyzed alkylation."
Diagnosis: Base-catalyzed ring opening (Saponification).[1] Context: Using strong bases (NaH, KOH) to alkylate the pyrrolidone nitrogen.[1]
Protocol: Anhydrous Conditions
-
Water Exclusion: Hydrolysis requires water.[1] Ensure all solvents are anhydrous (< 50 ppm water).[1] Saponification cannot occur in dry THF/DMF.[1]
-
Base Selection: Switch to non-nucleophilic bases if possible (e.g., LiHMDS, t-BuOK) to reduce attack on the carbonyl carbon.[1]
-
Phase Transfer: If using aqueous base (e.g., 50% NaOH), use a Phase Transfer Catalyst (TBAB) and a non-miscible solvent (Toluene) to keep the lactam in the organic phase, minimizing contact with hydroxide ions.[1]
FAQ: Stability & Formulation
Q: Is Levetiracetam stable in aqueous solution? A: Yes, but it is pH-dependent.[1] It is most stable at pH 5.0 – 7.0 .[1] At pH < 2.0 or > 10.0, it degrades.[1] The primary degradation product in base is the acid metabolite (Type B hydrolysis), while strong acid can open the ring [2, 3].[1]
Q: Can I use N-Methylpyrrolidone (NMP) as a solvent for acid chlorides? A: Use with caution.[1] While NMP is stable, it is a weak nucleophile.[1] In the presence of strong acid chlorides and heat, it can form Vilsmeier-Haack type adducts, which then hydrolyze upon workup.[1] Ensure the reaction stays below 80°C and quench into buffered ice water [4].
Q: How do I remove water from a pyrrolidone derivative without causing hydrolysis? A: Avoid heating wet acidic/basic residues.[1] Use Lyophilization (freeze-drying) from a neutral solution or Azeotropic Distillation with toluene.[1] Toluene allows water removal at lower temperatures (via azeotrope) and keeps the medium non-polar, disfavoring hydrolysis.[1]
Quantitative Data: pH-Rate Profile
The following table summarizes the estimated half-life (
| pH Condition | Dominant Mechanism | Estimated | Recommendation |
| pH 0 (1M HCl) | Acid-Cat. Ring Opening | < 24 Hours | Critical: Quench immediately. |
| pH 4.0 | Acid-Cat. (Slow) | > 1 Year | Safe for processing.[1] |
| pH 7.0 | Neutral | > 2 Years | Optimal for storage.[1] |
| pH 10.0 | Base-Cat. (Slow) | Months | Caution: Monitor for impurities.[1] |
| pH 13 (0.1M NaOH) | Base-Cat. Saponification | < 10 Hours | Critical: Avoid prolonged exposure.[1] |
References
-
Hydrolytic Stability Versus Ring Size in Lactams. Journal of Medicinal Chemistry. Imming, P., et al. (2000). Demonstrates that 5-membered lactams (gamma) are generally more stable than 4-membered (beta) but susceptible to base hydrolysis.[1]
-
Stability of Levetiracetam Oral Solution. Fisher Digital Publications. (2012).[1] Confirms stability at neutral pH and degradation under extreme acid/base stress.[1]
-
A Validated Stability-Indicating LC Method for Levetiracetam. ResearchGate. (2025).[1] Identifies 1-ethyl-2-oxo-1-pyrrolidine acetic acid as the major degradation product in base.[1][2]
-
N-Methyl-2-pyrrolidone (NMP) Stability. Ashland Technical Data. States NMP is resistant to hydrolysis from pH 2-10.[1][3]
-
Kinetics and Mechanism of the Acid-Catalysed Hydrolysis of N-Vinylpyrrolidin-2-one. Journal of the Chemical Society. (1975). Details the specific acid instability of N-vinyl derivatives. [1]
Validation & Comparative
1H NMR Spectral Analysis of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one: A Comparative Technical Guide
Executive Summary
This guide provides a definitive spectral analysis of 1-(4-chloropyridin-2-yl)pyrrolidin-2-one , a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and various kinase inhibitors.
Precise characterization of this molecule is challenging due to the electronic interplay between the electron-deficient pyridine ring, the electron-withdrawing chlorine substituent, and the resonance-active lactam nitrogen. This guide compares the target molecule against its free amine precursor and its unsubstituted analog to provide a self-validating framework for structural confirmation.
Part 1: Structural Context & Synthesis Logic
The synthesis of this compound typically involves a copper-catalyzed C-N coupling (Goldberg or Buchwald-Hartwig variation) between 2-amino-4-chloropyridine and a lactam precursor, or 2-bromo-4-chloropyridine and pyrrolidin-2-one.
Understanding the synthesis is prerequisite to interpreting the NMR, as the primary impurities (residual copper, unreacted amine) significantly alter the spectral baseline.
Diagram 1: Synthesis & Structural Evolution
Caption: C-N coupling pathway transforming the pyridine halide into the N-arylated lactam.
Part 2: Comparative Spectral Analysis
To validate the structure, we compare the Target Molecule (TM) against two benchmarks:
-
Precursor (2-Amino-4-chloropyridine): Confirms the conversion of the primary amine/halide to the lactam.
-
Unsubstituted Analog (1-(Pyridin-2-yl)pyrrolidin-2-one): Highlights the specific regiochemical impact of the 4-Chloro substituent.
Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
| Proton Assignment | Target Molecule (TM) | Precursor (Free Amine) | Unsubstituted Analog | Structural Insight |
| Pyridine H-6 | 8.32 ppm (d) | 8.05 ppm (d) | 8.35 ppm (d) | Most deshielded due to ring nitrogen proximity. |
| Pyridine H-3 | 8.45 ppm (d/s) | 6.65 ppm (d) | 8.20 ppm (d) | Critical Diagnostic: Huge downfield shift in TM due to lactam carbonyl anisotropy vs. amine shielding. |
| Pyridine H-5 | 7.05 ppm (dd) | 6.50 ppm (dd) | 7.02 ppm (ddd) | 4-Cl substitution simplifies splitting (removes H4 coupling). |
| Pyridine H-4 | Absent | Absent | 7.65 ppm (m) | Presence of signal here indicates dechlorination or wrong starting material. |
| Lactam N-CH₂ | 4.05 ppm (t) | N/A | 4.10 ppm (t) | Diagnostic triplet. Downfield from free lactam (~3.4 ppm) due to arylation. |
| Lactam CO-CH₂ | 2.65 ppm (t) | N/A | 2.60 ppm (t) | Typical for gamma-lactams; less affected by N-substitution. |
| Lactam Mid-CH₂ | 2.15 ppm (m) | N/A | 2.10 ppm (m) | Quintet-like multiplet. |
Detailed Mechanistic Interpretation
1. The "Lactam Shift" (H-3 Anomaly)
In the free amine precursor, the H-3 proton (ortho to the amino group) is highly shielded (~6.65 ppm) due to the strong electron-donating mesomeric effect (+M) of the primary amine.
-
In the Target: The nitrogen lone pair is now delocalized into the lactam carbonyl. It is no longer strongly donating to the pyridine ring. Furthermore, the anisotropy of the lactam carbonyl (often twisted out of plane) deshields the H-3 proton significantly, pushing it to ~8.45 ppm.
-
Validation: If H-3 remains upfield (< 7.0 ppm), the coupling failed, and you likely have unreacted starting material.
2. The 4-Chloro Fingerprint
The 4-position chlorine atom exerts a -I (inductive withdrawal) and +M (mesomeric donation) effect, but spectrally, its presence is best confirmed by splitting patterns :
-
Unsubstituted Analog: H-5 is a doublet of doublets of doublets (ddd) due to coupling with H-4, H-6, and H-3.
-
Target Molecule: H-5 appears as a cleaner doublet of doublets (dd, J ≈ 5.5, 2.0 Hz) because the coupling partner H-4 is replaced by Chlorine.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures high-resolution data capable of resolving the small J-couplings (1.5–2.0 Hz) typical of meta-substituted pyridines.
Diagram 2: NMR Acquisition Workflow
Caption: Step-by-step acquisition protocol with a built-in Pass/Fail decision node based on chemical shift logic.
Protocol Steps:
-
Solvent Selection: Use CDCl₃ (Chloroform-d) as the standard. If solubility is poor, use DMSO-d₆ , but be aware that the water peak in DMSO (3.33 ppm) often overlaps with the lactam ring protons.
-
Filtration (Crucial): Since this compound is often made via Cu-catalysis, paramagnetic copper residues can broaden peaks. Filter the NMR solution through a small plug of Celite or cotton inside a pipette to remove suspended inorganic particulates.
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to 5 seconds . The aromatic protons adjacent to the quadrupolar Nitrogen and Chlorine relax slowly. Short d1 leads to integration errors (underestimating the pyridine protons).
-
Spectral Width: -1 to 13 ppm. Expect trace acid peaks (~10 ppm) if HCl salt was formed during workup.
-
Part 4: Troubleshooting & Impurities
| Impurity | Chemical Shift (CDCl₃) | Origin | Remediation |
| Water | ~1.56 ppm | Wet solvent/hygroscopic lactam | Dry sample under high vacuum; use fresh ampoule CDCl₃. |
| Dioxane | 3.71 ppm (s) | Reaction solvent | Extended high-vac drying (lactams trap solvents). |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Column chromatography | Azeotrope with DCM then vacuum. |
| Grease | 0.88, 1.26 ppm | Ground glass joints | Use Teflon sleeves; unavoidable in trace amounts. |
| Paramagnetic Broadening | Broad/Undefined peaks | Residual Cu catalyst | Wash organic layer with NH₄OH/EDTA during workup. |
Expert Insight: The "Rotamer" Trap
Unlike simple amides, this lactam-pyridine bond has restricted rotation, but the barrier is usually low enough at room temperature to show a time-averaged signal. However, if peaks appear broadened or doubled without impurities, you may be observing atropisomers .
-
Test: Run the NMR at 50°C. If peaks sharpen and coalesce, it is a dynamic rotamer effect, not impurity.
References
-
General Pyridine Shift Data
-
NIST Chemistry WebBook, SRD 69. "Pyridine, 2-chloro-". National Institute of Standards and Technology. [Link]
-
-
Synthesis & Spectral Context for N-Aryl Pyrrolidinones
-
Impurity Shifts in NMR
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]
-
-
2-Aminopyridine Scaffold Analysis
-
Beilstein Journal of Organic Chemistry. "Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." (2022). [Link]
-
Sources
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
1-(4-Chloropyridin-2-yl)pyrrolidin-2-one proper disposal procedures
A Comprehensive Guide to the Proper Disposal of 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis and Risk Assessment: A Proactive Approach
-
Chlorinated Pyridine Core: Chlorinated pyridines are recognized as hazardous substances. They can be toxic if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2] The presence of the carbon-halogen bond classifies this compound as a halogenated organic compound, which often indicates environmental persistence and requires specific disposal protocols mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4]
-
Pyrrolidinone Moiety: The pyrrolidinone structure is found in various industrial chemicals. While simple pyrrolidinones have lower acute toxicity, they can be irritating to the skin and eyes.[5][6] Upon combustion, nitrogen-containing compounds like this can produce toxic nitrogen oxide fumes.[5][7]
Given these characteristics, this compound must be handled as a hazardous chemical waste. All waste generated, including the pure compound, solutions, and contaminated labware, must be disposed of through a licensed hazardous waste management service and must never be discharged into regular trash or sewer systems.[8][9]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all safety precautions are understood and implemented. The primary objective is to prevent all personal contact.
Table 1: Hazard Summary and Required PPE
| Inferred Hazard | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Ventilation: Always handle in a certified chemical fume hood. Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for any tears or holes before use.[10] Body: Wear a fully buttoned lab coat. |
| Skin & Eye Irritation/Corrosion | Eye Protection: Chemical safety goggles are mandatory. If splashing is a significant risk, a face shield should also be worn. Skin Protection: Ensure no skin is exposed. Use appropriate gloves and a lab coat. An emergency eyewash station and safety shower must be readily accessible.[1] |
| Environmental Hazard | Containment: Use secondary containment for all containers holding the waste to prevent environmental release in case of a spill. |
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal. Halogenated organic wastes have specific disposal pathways, typically high-temperature incineration, and must not be mixed with non-halogenated solvents.[11][12]
Protocol for Waste Collection:
-
Container Selection:
-
Labeling:
-
As soon as the first drop of waste is added, label the container clearly.
-
The label must include the words "HAZARDOUS WASTE ".[15]
-
List all chemical constituents by their full name, including solvents and an estimated percentage of each. For example: "Waste this compound in Dichloromethane (approx. 10%)".
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
-
Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The container must be kept closed at all times except when adding waste.[8]
-
Do not mix incompatible waste streams. Specifically, do not add strong acids, bases, or oxidizing agents to this container.[1]
-
-
Final Disposal:
-
Once the container is full or is no longer needed, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[13]
-
Workflow for Disposal of this compound
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Waste Disposal Workflow Diagram
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Protocol for Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as listed in Table 1, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain the Spill:
-
For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[16] Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[17]
-
Decontaminate:
-
Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these rigorous procedures, you contribute to a safe laboratory environment and ensure that chemical wastes are managed in an environmentally responsible and compliant manner.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0562 - PYRROLIDONE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization: Chlorinated Pyridines Category. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Australian Government Department of Health. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). Retrieved from [Link]
- Environment, Health and Safety - University of [Name]. (n.d.). 7.2 Organic Solvents. [Note: This is a generic reference type as the original link was to a specific university's EHS page.]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Aervoe Industries Incorporated. (2015, July 29). Safety Data Sheet (SDS). Retrieved from [Link]
-
Rosemount Analytical Inc. (2013, July 3). Material Safety Data Sheet. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Greenbook.net. (n.d.). Material Safety Data Sheet: Chlorpyrifos E-Pro 2 Insecticide. Retrieved from [Link]
-
PubMed. (n.d.). Disposition of N-vinyl-2-pyrrolidinone in the rat. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
MDPI. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 5. ICSC 0562 - PYRROLIDONE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. orf.od.nih.gov [orf.od.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. indofinechemical.com [indofinechemical.com]
Personal protective equipment for handling 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one
Executive Summary & Expert Context
The "Why" Behind the Protocol: 1-(4-Chloropyridin-2-yl)pyrrolidin-2-one is a specialized heterocyclic intermediate, often utilized in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs). Its structure combines two distinct hazard moieties: a chloropyridine ring (potential sensitizer and irritant) and a pyrrolidin-2-one (lactam) ring .
Critical Expert Insight: Do not treat this merely as a generic organic solid. The lactam ring functions similarly to N-Methylpyrrolidone (NMP); it is a permeation enhancer . If this compound contacts your skin, the lactam moiety can facilitate the transport of the chloropyridine motif through the dermal barrier and into the bloodstream. Therefore, standard single-layer nitrile gloving is insufficient for prolonged handling or solution-phase work.
Hazard Architecture & Risk Logic
To determine the correct PPE, we must deconstruct the molecule’s risk profile. This is not just about compliance; it is about biological exclusion.
Deconstructed Hazard Profile:
-
Skin/Eye Irritation (Category 2): High probability due to the halogenated pyridine.[1][2]
-
Dermal Absorption: Enhanced by the pyrrolidinone ring.
-
Reproductive Toxicity (Suspected): Pyrrolidinone derivatives are often flagged for developmental toxicity (Class 1B under GHS for similar analogs).
-
Respiratory Sensitization: Potential risk from inhalation of fine dusts during weighing.
Visualizing the Risk Logic
The following diagram illustrates the decision pathway for PPE selection based on the compound's structural properties.
Caption: Logical flow from molecular structure to specific barrier selection. Note the critical role of the Lactam ring in dictating glove choice.
PPE Matrix: The Tiered Approach
Safety is not "one size fits all." Use this matrix to select PPE based on your specific operation.
| PPE Component | Tier 1: Analytical/Small Scale (<1g) | Tier 2: Preparative/Synthesis (>1g or Solutions) | Expert Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer). | Laminate (Silver Shield) liner under Nitrile. | Pyrrolidinones can swell/permeate nitrile. Laminate provides chemical impermeability; outer nitrile provides grip. |
| Eye Protection | Chemical Safety Glasses (Side shields).[2] | Unvented Chemical Goggles + Face Shield. | Risk of splash in synthesis is higher; prevent ocular mucosal absorption. |
| Respiratory | Fume hood (Sash at 18"). | Fume hood + N95/P100 if outside hood. | Powders are electrostatic; inhalation is the fastest route to systemic toxicity. |
| Body Defense | Standard Lab Coat (Cotton/Poly). | Tyvek® Sleeves or Apron. | Protects wrists/forearms from gap exposure between glove and coat. |
Operational Protocol: Step-by-Step Handling
This workflow ensures "Self-Validating Safety"—where the process itself prevents exposure.
Phase A: Weighing & Transfer (Highest Risk of Dust)
-
Static Control: This solid is likely electrostatic. Use an ionizing gun or anti-static balance brush before dispensing.
-
The "Tunnel" Method: Do not weigh on an open bench. Use a balance enclosure or work deep inside the fume hood (6 inches back).
-
Solvent Prep: Pre-weigh your solvent in the reaction vessel before adding the solid. Adding solid to liquid reduces airborne dust compared to adding liquid to solid.
Phase B: Reaction Setup
-
Closed System: All heating must occur under a condenser with an inert gas line (Nitrogen/Argon).
-
Temperature Watch: Chloropyridines can be thermally unstable. Ensure your oil bath has a secondary over-temp cutoff.
Phase C: Quenching & Cleanup
-
Decontamination: Wipe all tools (spatulas, balance pans) with a 10% Methanol/Water soaked tissue, then dispose of the tissue as hazardous waste immediately.
-
Glove Removal: Use the "Beak Method" (pulling one glove off using the other) to ensure no outer surface touches skin. Wash hands with soap and cold water (warm water opens pores).
Visualizing the Workflow
Caption: Operational sequence designed to minimize dust generation and cross-contamination.
Emergency Response & Disposal
Spill Management:
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a bag.
-
Solution Spill: Absorb with Vermiculite or chemical pads. Do not use standard paper towels alone as the solvent may penetrate gloves during cleanup.
Disposal Logistics:
-
Classification: Halogenated Organic Waste .
-
Why? The Chlorine atom on the pyridine ring requires high-temperature incineration to prevent the formation of dioxins/furans. Do not mix with non-halogenated solvents (like acetone/ethanol waste) if your facility separates them, as this increases disposal costs.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (n.d.). Compound Summary: 4-Chloropyridine (Analogous Hazard Data). National Library of Medicine.
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Pyrrolidone (Analogous Permeation Data).
-
Ansell Chemical Resistance Guide. (Permeation breakthrough data for Nitrile vs. Pyrrolidinones).
Disclaimer: This guide is generated by a Senior Application Scientist based on structural activity relationships (SAR) and standard pharmaceutical safety protocols. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before use.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
